ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate
CAS No.:
Cat. No.: VC14654476
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O3 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | ethyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4,11H,3,5H2,1-2H3 |
| Standard InChI Key | UUPBFIKMQKJLAG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)CO |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate has the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol. Its IUPAC name, ethyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate, reflects the substituents on the pyrazole ring: a hydroxymethyl group (-CH₂OH) at position 5, a methyl group (-CH₃) at position 1, and an ethyl ester (-COOEt) at position 4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₃ | |
| Molecular Weight | 184.19 g/mol | |
| SMILES | CCOC(=O)C1=C(N(N=C1)C)CO | |
| InChIKey | UUPBFIKMQKJLAG-UHFFFAOYSA-N | |
| PubChem CID | 83383733 |
The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data for this derivative remain unpublished. Analogous pyrazole esters, such as ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (PubChem CID: 11105790), exhibit characteristic IR absorptions for ester carbonyl (≈1700 cm⁻¹) and hydroxyl (≈3400 cm⁻¹) groups .
Synthesis and Regiochemical Control
Synthetic Pathways
While no direct synthesis of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate has been reported, its structural framework aligns with methodologies developed for related pyrazole derivatives. A regiocontrolled approach using trichloromethyl enones and hydrazines, as described by ACS Omega (2023), offers a plausible route .
Key Reaction Steps:
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Cyclocondensation: Trichloromethyl enones react with hydrazines to form pyrazole intermediates.
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Functional Group Interconversion: The trichloromethyl group (-CCl₃) is hydrolyzed to a carboxyalkyl moiety (-CH₂COOH) under basic conditions.
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Esterification: The carboxylic acid is esterified with ethanol to yield the ethyl carboxylate .
Table 2: Exemplary Reaction Conditions for Pyrazole Synthesis
| Reagent | Conditions | Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|
| Phenylhydrazine HCl | CHCl₃, reflux, 3 h | 1,3-regioisomer | 37–97 | |
| Free phenylhydrazine | MeOH, reflux, 16 h | 1,5-regioisomer | 52–83 |
The choice of hydrazine (aryl vs. alkyl) and reaction solvent critically influences regioselectivity. For instance, arylhydrazine hydrochlorides favor 1,3-substitution, while free hydrazines yield 1,5-isomers . This selectivity arises from differential protonation states and steric effects during cyclization.
Physicochemical Properties
Predicted and Experimental Data
Experimental data for ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-carboxylate remain sparse, but properties can be extrapolated from analogs:
The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated pyrazoles, potentially improving aqueous solubility for biological applications.
Biological Activities and Applications
Table 3: Bioactivity of Analogous Pyrazoles
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 1-Methyl-3-trifluoromethylpyrazole | COX-2 Inhibition | 0.8 μM | |
| Ethyl 5-hydroxy-1-methylpyrazole-4-carboxylate | Antioxidant | 12 μM |
Analytical Characterization
Spectroscopic Methods
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NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm, CH₃), a quartet for the ester oxygen-bound CH₂ (δ 4.1–4.3 ppm), and a singlet for the pyrazole ring protons (δ 7.5–8.0 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 184.19 (M⁺), with fragmentation patterns indicative of ester cleavage and hydroxymethyl loss.
Future Directions
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